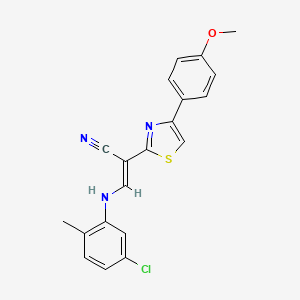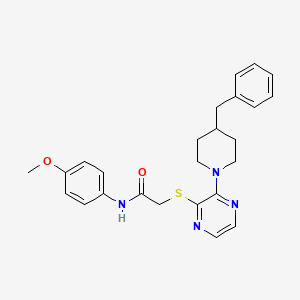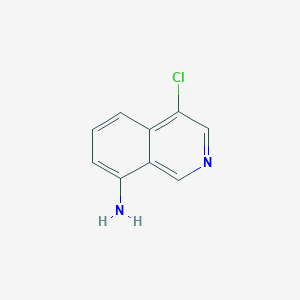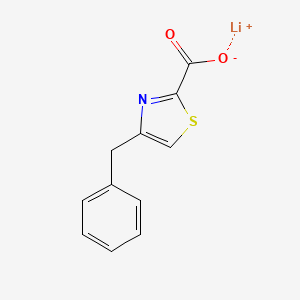
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as PEAQX, is a selective antagonist of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity, learning, and memory. PEAQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
作用機序
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide acts as a competitive antagonist of AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the brain. By binding to the receptor site, this compound prevents the binding of glutamate, the primary neurotransmitter that activates AMPA receptors, and thereby reduces the excitability of the neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Reduction of synaptic transmission: this compound reduces the amplitude and frequency of excitatory postsynaptic currents, leading to a decrease in synaptic transmission.
2. Inhibition of long-term potentiation: this compound inhibits the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory processes.
3. Prevention of neuronal damage: this compound has been shown to protect neurons from excitotoxicity, which is a process of cell death caused by excessive activation of glutamate receptors.
実験室実験の利点と制限
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High selectivity: this compound is a highly selective antagonist of AMPA receptors, which allows for specific targeting of these receptors without affecting other glutamate receptor subtypes.
2. Reversible blockade: this compound acts as a reversible antagonist, which means that the blockade of AMPA receptors can be reversed by removing the drug.
3. Low toxicity: this compound has low toxicity and is well-tolerated by animals, making it a safe and reliable tool for scientific research.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water and requires the use of organic solvents for preparation and administration.
2. Short half-life: this compound has a short half-life in vivo, which requires frequent dosing to maintain the desired level of receptor blockade.
3. Off-target effects: Although this compound is highly selective for AMPA receptors, it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in scientific research. Some of these include:
1. Investigation of the role of AMPA receptors in neurological disorders: this compound has shown potential as a therapeutic agent for the treatment of neurological disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.
2. Development of novel AMPA receptor antagonists: this compound is one of several AMPA receptor antagonists that have been developed, and further research is needed to identify more potent and selective compounds with improved pharmacokinetic properties.
3. Exploration of the role of AMPA receptors in other physiological processes: Although AMPA receptors are best known for their role in synaptic plasticity and learning and memory processes, they are also involved in other physiological processes such as pain perception and circadian rhythm regulation, and further research is needed to explore these areas.
合成法
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can be synthesized using a multistep procedure that involves the condensation of 4-methoxyphenylacetic acid with ethyl oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the isoxazole ring. The resulting intermediate is then coupled with N-butylamine and acetic anhydride to yield this compound in high yield and purity.
科学的研究の応用
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been used in a variety of scientific research applications, including:
1. Investigation of synaptic plasticity: this compound has been used to study the role of AMPA receptors in synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
2. Evaluation of learning and memory: this compound has been used to investigate the role of AMPA receptors in learning and memory processes in various animal models.
3. Treatment of neurological disorders: this compound has shown potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury.
特性
IUPAC Name |
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-9-17-16(19)11-13-10-15(21-18-13)12-5-7-14(20-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELABFCLMNHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2616693.png)
![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2616694.png)

![N-(3-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2616699.png)

![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)
![(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2616704.png)


![8-[(dibenzylamino)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2616711.png)
![N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2616712.png)
![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

